molecular formula C19H13Cl2NO B2928323 (2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 866149-08-8

(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one

Cat. No. B2928323
CAS RN: 866149-08-8
M. Wt: 342.22
InChI Key: SZTKXEYPKPTESW-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one, also known as DDCM1, is a synthetic organic compound derived from carbazoles. It is a type of heterocyclic compound, which is composed of carbon and nitrogen atoms. DDCM1 has been studied for its potential applications in various scientific research fields.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Paramagnetic Glassy Molecular Materials : The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical derivatives has been reported, showcasing the introduction of acyl chains into the carbazolyl moiety. These derivatives exhibit luminescent properties and are proposed for use in materials science due to their thermal stability and electrochemical amphotericity, highlighting potential applications in the development of new molecular materials with unique electronic and optical properties (Castellanos et al., 2008).

Heterocyclic Chemistry and Antimicrobial Activity

Antibacterial and Antifungal Activities : Derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety have been synthesized, characterized, and evaluated for their antibacterial and antifungal activities. These compounds, derived through a multi-component reaction, exhibit moderate to excellent inhibition of bacterial and fungal growth, suggesting their potential use in developing new antimicrobial agents (Ashok et al., 2007).

Materials Science and Sensor Development

Fluorescent pH Sensor : A heteroatom-containing organic fluorophore has been developed that demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. This compound functions as a fluorescent pH sensor in both solution and solid states, with potential applications in sensing technologies for detecting acidic and basic organic vapors (Yang et al., 2013).

Environmental and Ecological Research

Bacterial Metabolism of Environmental Contaminants : The bacterial degradation pathways of fluorene and its heteroatomic analogs, including carbazole, have been studied, highlighting the microbial transformation mechanisms of these environmental contaminants. This research is crucial for understanding the bioremediation potential of microorganisms in areas impacted by spills of creosote and similar compounds (Bressler & Fedorak, 2000).

properties

IUPAC Name

(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO/c20-15-8-5-11(10-16(15)21)9-12-6-7-14-13-3-1-2-4-17(13)22-18(14)19(12)23/h1-5,8-10,22H,6-7H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTKXEYPKPTESW-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.